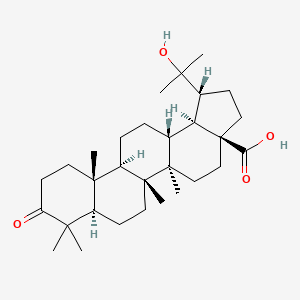

20-Hydroxy-3-oxo-28-lupanoic acid

Descripción

Propiedades

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUOWYKFORUAIE-PDSAIWMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of 20-Hydroxy-3-oxo-28-lupanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biosynthetic pathway of 20-hydroxy-3-oxo-28-lupanoic acid, a complex lupane-type pentacyclic triterpenoid (B12794562). While the complete, sequential pathway for this specific molecule is not fully elucidated in current literature, this guide synthesizes established knowledge of lupane (B1675458) triterpenoid biosynthesis, particularly that of its precursor, betulinic acid, to propose a putative pathway. We detail the enzymatic steps from primary metabolism to the formation of the core lupane skeleton and subsequent oxidative modifications. This guide includes quantitative data from related bioproduction studies, detailed experimental protocols for the functional characterization of key enzyme classes, and visualizations of the metabolic pathway and experimental workflows to support further research and development.

Introduction to Lupane Triterpenoids

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637).[1][2] Among these, pentacyclic triterpenoids with a lupane skeleton are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[3][4] Betulinic acid is one of the most studied lupane-type triterpenoids.[5]

This compound is a derivative of this family, characterized by a lupane core structure with specific functional groups: a ketone at the C-3 position, a hydroxyl group at the C-20 position, and a carboxylic acid at the C-28 position.[6] Its biosynthesis begins with the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), and proceeds through a series of cyclization and oxidative reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs).[7][8][9]

The Core Biosynthetic Pathway

The formation of the lupane scaffold and its initial functionalization follows a well-documented route involving several key stages.

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The journey begins in the mevalonate (B85504) (MVA) pathway, a fundamental route in eukaryotes for isoprenoid biosynthesis.[5][10]

-

Acetyl-CoA to FPP: Two molecules of acetyl-CoA are converted through a series of enzymatic steps to farnesyl pyrophosphate (FPP), a C15 intermediate.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene.[1]

-

Epoxidation: Squalene epoxidase (SQE) then catalyzes the stereospecific epoxidation of squalene to produce 2,3-oxidosqualene . This molecule is the crucial branching point for the synthesis of all cyclic triterpenoids and sterols.[1][11]

Cyclization to the Lupane Skeleton

The defining step in lupane biosynthesis is the cyclization of 2,3-oxidosqualene. This complex rearrangement is catalyzed by a specific class of oxidosqualene cyclases (OSCs).

-

Enzyme: Lupeol (B1675499) synthase (LUS)

-

Reaction: LUS directs the cyclization of 2,3-oxidosqualene to form lupeol , the foundational pentacyclic alcohol of the lupane family.[3][12] Lupeol features a hydroxyl group at the C-3 position, an isopropenyl group at C-19, and a methyl group at C-28.

Multi-step Oxidation at C-28 to form Betulinic Acid

The conversion of lupeol to betulinic acid involves a three-step oxidation of the C-28 methyl group. This cascade is primarily mediated by multifunctional cytochrome P450 enzymes belonging to the CYP716 family.[1][13]

-

Lupeol to Betulin (B1666924): The C-28 methyl group is first hydroxylated to form betulin .

-

Betulin to Betulin Aldehyde: The C-28 alcohol is then oxidized to an aldehyde, forming betulin aldehyde .

-

Betulin Aldehyde to Betulinic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, yielding betulinic acid .

A single CYP716 family enzyme can catalyze all three oxidative steps.[13]

Putative Final Steps to this compound

Starting from the betulinic acid scaffold, two additional modifications are required to form the target molecule. The specific enzymes and the precise order of these reactions are not yet definitively established.

-

C-3 Oxidation: The hydroxyl group at the C-3 position must be oxidized to a ketone. This reaction is typically catalyzed by a dehydrogenase or a specific P450 monooxygenase. This would convert betulinic acid into 3-oxo-28-lupanoic acid (betulonic acid) .

-

C-20 Hydroxylation: A hydroxyl group is introduced at the C-20 position of the isopropenyl group. This hydroxylation is a characteristic P450-mediated reaction. A putative 20-hydroxylase , likely a CYP enzyme, would catalyze this final step.

The overall proposed pathway is visualized below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Lupane Triterpenoid Biosynthesis

While kinetic data for the entire pathway to this compound is unavailable, significant progress has been made in the heterologous production of its precursors in engineered microbial hosts, providing valuable yield metrics. These efforts highlight the potential for biotechnological production of complex triterpenoids.

| Compound | Host Organism | Engineering Strategy | Titer/Yield | Reference |

| Lupeol | Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase (tHMG1) and lupeol synthase (AtLUP1). | ~12 mg/L | [3] (Implied from various studies) |

| Betulinic Acid | Saccharomyces cerevisiae | Co-expression of lupeol synthase and a P450 C-28 oxidase (CYP716AL1) from Medicago truncatula. | ~2.2 mg/L | [5] |

| Betulinic Acid | Saccharomyces cerevisiae | Co-expression of lupeol synthase (CYP716A155) from Rosmarinus officinalis. | 1.5 g/L | [3] |

| Betulin | Biotransformation by Armillaria luteo-virens | Fungal transformation of betulin substrate. | 9.32% conversion | [5] |

Experimental Protocols

Elucidating triterpenoid biosynthetic pathways relies on a combination of bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for two key experimental procedures.

Protocol 1: Functional Characterization of a Candidate P450 in Saccharomyces cerevisiae

This protocol describes the process of expressing a candidate cytochrome P450 gene in yeast to test its ability to oxidize a triterpenoid substrate like lupeol or betulinic acid.

1. Strain and Vector Preparation:

-

Select a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an NADPH-cytochrome P450 reductase (CPR) essential for P450 activity.

-

Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Culture:

-

Transform the yeast strain with the expression vector using the lithium acetate/polyethylene glycol method.

-

Select positive transformants on appropriate selection media (e.g., SC-Ura).

-

Inoculate a single colony into 5 mL of selective liquid media with 2% glucose and grow overnight at 30°C with shaking.

-

Use the starter culture to inoculate 50 mL of selective media with 2% galactose (to induce gene expression) and 0.1% glucose.

-

Add the triterpenoid substrate (e.g., 20 mg/L lupeol) to the culture.

-

Incubate for 72-96 hours at 30°C with shaking.

3. Triterpenoid Extraction:

-

Harvest yeast cells by centrifugation (3,000 x g for 10 min).

-

Perform an alkaline hydrolysis to break the cells and de-esterify any conjugated products: Resuspend the pellet in 10 mL of 20% KOH in 50% ethanol (B145695) and incubate at 80°C for 2 hours.

-

Allow the mixture to cool and extract the non-saponifiable fraction three times with an equal volume of n-hexane or ethyl acetate.

-

Pool the organic phases, wash with brine, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

4. Sample Analysis:

-

Derivatize the dried extract by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for 30 minutes to silylate hydroxyl and carboxyl groups.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the resulting mass spectra with authentic standards and libraries to identify the oxidized products. A yeast strain transformed with an empty vector serves as a negative control.

Experimental Workflow Visualization

The logical flow for identifying and characterizing a novel biosynthetic enzyme is critical for pathway elucidation.

Caption: Workflow for functional characterization of a triterpenoid biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is built upon the well-established route to betulinic acid, involving the MVA pathway, squalene formation, cyclization to lupeol, and subsequent C-28 oxidation by CYP716 enzymes. The final steps—oxidation at C-3 and hydroxylation at C-20—are proposed to be catalyzed by additional P450s or dehydrogenases, though the specific enzymes remain to be identified.

Future research should focus on:

-

Enzyme Discovery: Employing transcriptomic and genomic data from plants known to produce related compounds to identify candidate genes for the C-3 oxidation and C-20 hydroxylation steps.

-

Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae to enable sustainable, scalable production of this and other complex triterpenoids.

-

Enzyme Engineering: Modifying the identified P450s to improve their catalytic efficiency, substrate specificity, or to generate novel triterpenoid structures for drug discovery programs.

This guide provides a foundational framework for these future endeavors, consolidating current knowledge and outlining the experimental strategies necessary to fully elucidate and harness this complex biosynthetic pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H48O4 | CID 73554077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 8. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562) with significant anti-inflammatory potential. This document includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and biological analysis, and a visualization of its key signaling pathway.

Physicochemical Properties

This compound, also known by synonyms such as 20-Hydroxy-3-oxolupan-28-oic acid, is a naturally occurring metabolite found in various plant species.[1] Its core structure is a pentacyclic triterpene skeleton.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | PubChem |

| Molecular Weight | 472.7 g/mol | PubChem |

| Appearance | Powder | CymitQuimica |

| Purity | 95%~99% | CymitQuimica |

| Storage Conditions | 2-8°C, dry, closed | MySkinRecipes |

Experimental Protocols

Isolation from Mahonia bealei

This compound can be isolated from the leaves of Mahonia bealei. The following protocol is based on a published method.[1]

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried leaves of Mahonia bealei are subjected to extraction with dichloromethane (CH₂Cl₂).

-

Fractionation: The resulting dichloromethane fraction is subjected to silica gel column chromatography. A gradient solvent system of hexane/CH₂Cl₂ is used for elution.

-

Fraction Pooling: Fractions are analyzed by Thin Layer Chromatography (TLC), and those containing the target compound are pooled.

-

Purification: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are typically evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Experimental Workflow for Western Blot

References

In Vitro Biological Activity of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid, has demonstrated significant in vitro biological activities, primarily characterized by its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of its known in vitro biological activities, with a focus on its anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. The underlying mechanism of action, particularly the modulation of the PI3K/Akt/NF-κB signaling pathway, is also elucidated and visualized. While the primary focus of existing research has been on its anti-inflammatory potential, this guide also briefly discusses the known cytotoxic, antiviral, and antimicrobial activities of the broader class of lupane (B1675458) triterpenoids, highlighting the need for further investigation into this specific compound.

Anti-inflammatory Activity

This compound (HOA) has been shown to be a potent inhibitor of key inflammatory mediators in in vitro models. The primary model utilized for these studies is lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Quantitative Data

The inhibitory effects of HOA on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophages are summarized below.

| Target | Concentration (µM) | Inhibition | IC50 (µM) [Estimated] |

| Nitric Oxide (NO) | 10 | Significant | ~15-20 |

| 20 | Significant | ||

| 30 | Significant | ||

| 40 | Significant | ||

| TNF-α | 20 | Significant | ~25-30 |

| 40 | Significant | ||

| IL-6 | 20 | Significant | ~20-25 |

| 40 | Significant |

Note: IC50 values are estimated based on the dose-response data presented in the cited literature as explicit values were not provided.

Mechanism of Action: PI3K/Akt/NF-κB Signaling Pathway

HOA exerts its anti-inflammatory effects by modulating the PI3K/Akt and MAPK signaling pathways, which ultimately leads to the inhibition of NF-κB activation.[1] In LPS-stimulated macrophages, HOA has been observed to decrease the phosphorylation of key signaling proteins including Akt, and subsequently inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] This prevents the transcription of pro-inflammatory genes, such as those for iNOS, TNF-α, and IL-6.[1]

Other In Vitro Biological Activities

While the primary focus of research on this compound has been its anti-inflammatory effects, the broader class of lupane triterpenoids has been investigated for other biological activities.

-

Cytotoxicity: Studies on various cancer cell lines have shown that some lupane triterpenes exhibit cytotoxic effects. However, this compound did not show significant cytotoxicity towards RAW264.7 macrophages at concentrations effective for anti-inflammatory activity.[1] Further studies are required to evaluate its cytotoxic potential against a broader range of cancer cell lines.

-

Antiviral Activity: Several lupane triterpenoids have demonstrated antiviral activity against a range of viruses. Specific data for this compound is not currently available.

-

Antimicrobial Activity: Some lupane triterpenoids have been reported to possess antibacterial and antifungal properties. Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains have not been reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the in vitro anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate multi-well plates. Cells are pre-treated with varying concentrations of this compound for 30 minutes before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After cell treatment, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Add 100 µL of cell supernatant to a 96-well plate, followed by the addition of 100 µL of the Griess reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Seeding: Seed RAW264.7 cells on coverslips in a multi-well plate.

-

Treatment: Treat the cells as described in section 3.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Analyze the images to determine the localization of the p65 subunit (cytoplasmic vs. nuclear).

Conclusion

This compound exhibits promising in vitro anti-inflammatory activity by targeting the PI3K/Akt/NF-κB signaling pathway. The available data provides a strong rationale for further investigation of this compound as a potential therapeutic agent for inflammatory diseases. Future research should focus on obtaining precise IC50 values for its anti-inflammatory effects, and expanding the investigation to its cytotoxic, antiviral, and antimicrobial potential with specific quantitative assays. The detailed protocols provided in this guide aim to facilitate such future studies and contribute to a more comprehensive understanding of the therapeutic potential of this natural compound.

References

The Anti-Inflammatory Mechanism of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on the mechanism of action of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene with demonstrated anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways to facilitate a comprehensive understanding of its therapeutic potential.

Core Anti-Inflammatory Activity

This compound, isolated from the leaves of Mahonia bealei, has been shown to significantly attenuate inflammatory responses in cellular models.[1] The primary mechanism of action involves the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory efficacy of HOA has been quantified through various assays. The following tables summarize the key findings from in vitro studies on RAW264.7 macrophages.

Table 1: Effect of HOA on Cell Viability

| HOA Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 1.25 | ~100 |

| 2.5 | ~100 |

| 5 | ~100 |

| 10 | ~100 |

| 20 | ~100 |

Data derived from MTT assays after 24 hours of treatment. HOA showed no significant cytotoxicity at the tested concentrations.[1]

Table 2: Inhibition of Nitric Oxide (NO) Production by HOA

| Treatment | NO Concentration (µM) | % Inhibition |

| Control | - | - |

| LPS (1 µg/mL) | ~35 | 0 |

| LPS + HOA (2.5 µM) | ~25 | ~28.6 |

| LPS + HOA (5 µM) | ~18 | ~48.6 |

| LPS + HOA (10 µM) | ~10 | ~71.4 |

RAW264.7 cells were pre-treated with HOA for 30 minutes followed by LPS stimulation for 24 hours.[1]

Table 3: Suppression of Pro-inflammatory Cytokines by HOA

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Not Detected | Not Detected |

| LPS (1 µg/mL) | ~4000 | ~3500 |

| LPS + HOA (2.5 µM) | ~3000 | ~2500 |

| LPS + HOA (5 µM) | ~2000 | ~1500 |

| LPS + HOA (10 µM) | ~1000 | ~800 |

Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.[1]

Key Signaling Pathways Modulated by HOA

HOA exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are upstream of the nuclear factor-kappa B (NF-κB) activation.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and inflammatory responses. HOA has been shown to inhibit the phosphorylation of key components of this pathway.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a pivotal role in the inflammatory cascade. HOA demonstrates an inhibitory effect on the phosphorylation of ERK and JNK.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of HOA.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of HOA for 30 minutes before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)

References

An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and biological activity of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpene with demonstrated anti-inflammatory properties. This document details the compound's origins, its mechanism of action, and the experimental protocols utilized in its characterization.

Introduction and Physicochemical Properties

This compound (HOA) is a natural product belonging to the lupane (B1675458) family of triterpenoids. While the initial synthesis or isolation of this compound is not extensively documented, recent scientific interest has been spurred by its identification as a bioactive component of the plant Mahonia bealei. Commercial suppliers of this compound also suggest potential anti-diabetic and insulin-sensitizing properties, though peer-reviewed research to substantiate these claims for this specific molecule is not yet available.[1]

| Property | Value | Source |

| Molecular Formula | C30H48O4 | PubChem |

| Molecular Weight | 472.7 g/mol | PubChem |

| CAS Number | 93372-87-3 | PubChem, Scientist.com, Real-Gene Labs |

| Appearance | Powder | BioCrick |

| Purity | >98% | BioCrick, Real-Gene Labs |

Discovery and Isolation from Mahonia bealei

The recent scientific focus on this compound stems from its isolation from the leaves of Mahonia bealei, a flowering evergreen plant. Researchers identified HOA as a minor, yet biologically active, component through activity-guided fractionation of the plant's dichloromethane (B109758) extract.[2][3]

Experimental Protocol: Isolation of this compound

The following protocol outlines the methodology for isolating HOA from Mahonia bealei leaves, as described in the literature.[2]

Experimental Workflow for HOA Isolation

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from Mahonia bealei leaves.

Biological Activity: Anti-inflammatory Effects

Current research has primarily focused on the anti-inflammatory properties of this compound. Studies have demonstrated its ability to attenuate inflammatory responses in murine macrophages (RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Mechanism of Action

Transcriptional analysis has revealed that HOA downregulates the expression of numerous pro-inflammatory genes. The underlying mechanism involves the modulation of several key signaling pathways that are crucial in the inflammatory response.[2][3]

Signaling Pathways Modulated by this compound

Caption: A diagram illustrating the inhibitory effect of this compound on key inflammatory signaling pathways activated by LPS.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of HOA have been quantified through various in vitro assays. The following table summarizes the key findings.

| Assay | Cell Line | Treatment | Concentration of HOA | Result | Reference |

| Cell Viability | RAW 264.7 | HOA | 0 - 50 µM | No significant cytotoxicity | [2] |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS + HOA | 10, 20, 40 µM | Dose-dependent reduction in NO production | [2] |

| TNF-α Production | RAW 264.7 | LPS + HOA | 10, 20, 40 µM | Significant reduction in TNF-α secretion | [2] |

| IL-6 Production | RAW 264.7 | LPS + HOA | 10, 20, 40 µM | Significant reduction in IL-6 secretion | [2] |

| Gene Expression (e.g., Saa3, Ccl9, Socs3) | RAW 264.7 | LPS + HOA | Not specified | Downregulation of pro-inflammatory genes | [2][3] |

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key experiments used to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of HOA for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS for 24 hours.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with different concentrations of HOA (e.g., 0-50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Collect the cell culture supernatant after treatment with HOA and/or LPS.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the NO concentration.

Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

RNA Sequencing and Gene Expression Analysis

-

Isolate total RNA from treated and control cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity.

-

Perform library preparation and RNA sequencing.

-

Analyze the sequencing data to identify differentially expressed genes (DEGs) between different treatment groups.

-

Validate the expression of key DEGs using quantitative real-time PCR (qRT-PCR).

Future Directions

The discovery of the anti-inflammatory properties of this compound opens up several avenues for future research:

-

In vivo studies: To confirm the anti-inflammatory effects in animal models of inflammatory diseases.

-

Structure-activity relationship studies: To synthesize and evaluate derivatives of HOA for enhanced potency and selectivity.

-

Investigation of other biological activities: To explore the potential anti-diabetic, anti-cancer, and other therapeutic effects of this compound.

-

Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of HOA.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The detailed protocols and summarized data offer a starting point for further investigation into this promising natural product.

References

- 1. This compound | 93372-87-3 | TDA37287 [biosynth.com]

- 2. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]

- 3. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid and its Relation to Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpenoid, in relation to the well-studied anticancer agent, betulinic acid. While structurally related, current research delineates distinct primary biological activities for these compounds. Betulinic acid and its direct oxidation product, betulonic acid, are primarily investigated for their cytotoxic effects against a wide range of cancer cell lines. In contrast, this compound has been identified as a potent anti-inflammatory agent. This document details their chemical structures, synthetic relationships, comparative biological activities with available quantitative data, and the distinct signaling pathways they modulate. Detailed experimental protocols for key biological assays and synthetic procedures are also provided to facilitate further research and development.

Introduction: The Lupane (B1675458) Triterpenoid Scaffold

Lupane-type pentacyclic triterpenoids are a class of natural products widely distributed in the plant kingdom, renowned for their diverse and potent pharmacological properties. A prominent member of this family is Betulinic Acid (3β-hydroxy-lup-20(29)-en-28-oic acid) , which has garnered significant attention for its selective cytotoxicity against cancer cells, particularly melanoma.[1] Its chemical structure features a hydroxyl group at the C-3 position, a carboxylic acid at C-28, and an isopropenyl group at C-19.

This guide focuses on two key derivatives:

-

Betulonic Acid : The synthetic derivative where the C-3 hydroxyl group of betulinic acid is oxidized to a ketone.

-

This compound (HOA) : A structurally related natural product featuring a saturated isopropenyl group (isopropane) with a hydroxyl group at C-20 and a ketone at C-3.

While betulinic acid's therapeutic potential in oncology is well-documented, this guide will illuminate the divergent biological profile of HOA, highlighting its recently discovered anti-inflammatory effects and the underlying molecular mechanisms.

Chemical Structures and Synthetic Relationship

The structural relationship between betulinic acid, betulonic acid, and HOA forms the basis for their comparative analysis.

-

Betulinic Acid : The parent compound, characterized by a C-3β hydroxyl group and a C-20(29) exocyclic double bond.

-

Betulonic Acid (3-oxo-lup-20(29)-en-28-oic acid) : Directly synthesized from betulinic acid via oxidation of the C-3 hydroxyl group. This modification is known to significantly impact cytotoxic potency.[2]

-

This compound (HOA) : This compound differs from betulonic acid by the saturation of the C-20(29) double bond and the addition of a hydroxyl group at the C-20 position. While isolated from natural sources like Mahonia bealei, a plausible synthetic pathway from betulinic acid would involve oxidation at C-3 followed by hydrogenation of the double bond and subsequent stereoselective hydroxylation.[3][4]

Comparative Biological Activity

A critical distinction emerges when comparing the biological activities of these compounds. Betulinic acid and betulonic acid are primarily cytotoxic, whereas current literature points to HOA as an anti-inflammatory agent. To date, no studies demonstrating significant anticancer activity for HOA have been published.

Anticancer Activity of Betulinic Acid and Betulonic Acid

Betulinic acid exhibits potent cytotoxic activity against a variety of human cancer cell lines, often with a degree of selectivity for tumor cells over normal cells.[1] Oxidation to betulonic acid can enhance cytotoxic potency, although sometimes at the cost of this selectivity.[2]

Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Betulinic Acid and Betulonic Acid

| Cell Line | Cancer Type | Betulinic Acid (IC₅₀, µM) | Betulonic Acid (IC₅₀, µM) | Reference(s) |

|---|---|---|---|---|

| MGC-803 | Gastric Carcinoma | > 10 | 2.3 (as derivative 3c) | [1] |

| PC3 | Prostate Cancer | > 10 | 4.6 (as derivative 3c) | [1] |

| A375 | Melanoma | > 10 | 3.3 (as derivative 3c) | [1] |

| Bcap-37 | Breast Cancer | > 10 | 3.6 (as derivative 3c) | [1] |

| A431 | Epidermoid Carcinoma | > 10 | 4.3 (as derivative 3c) |[1] |

Note: Data for Betulonic Acid is presented for a specific derivative (3c) from the cited study, as it was the focus of that research.

Anti-inflammatory Activity of this compound (HOA)

HOA has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. It effectively suppresses the production of key inflammatory mediators.[3][4]

Table 2: Anti-inflammatory Effects of HOA on LPS-Stimulated Macrophages

| Mediator | Effect of HOA Treatment | Quantitative Data (at 40 µM HOA) | Reference(s) |

|---|---|---|---|

| Nitric Oxide (NO) | Dose-dependent suppression | Significant reduction in NO release | [3] |

| TNF-α | Dose-dependent suppression | Significant reduction in gene expression and protein release | [3] |

| IL-6 | Dose-dependent suppression | Significant reduction in gene expression and protein release | [3] |

| iNOS | Suppression of expression | Significant reduction in gene and protein expression |[3] |

Signaling Pathways

The divergent biological activities of betulinic acid and HOA are rooted in their modulation of distinct intracellular signaling pathways.

Betulinic Acid: Induction of Apoptosis in Cancer Cells

Betulinic acid's primary anticancer mechanism is the induction of apoptosis through the mitochondrial pathway. It triggers the release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death. This process is often mediated by the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.[5]

This compound (HOA): Inhibition of Inflammatory Pathways

HOA mitigates inflammation by targeting key signaling cascades in macrophages. Upon stimulation by LPS, HOA inhibits the phosphorylation and activation of components within the PI3K/Akt and MAPK pathways. This upstream inhibition prevents the nuclear translocation of the transcription factor NF-κB (p65 subunit), a master regulator of pro-inflammatory gene expression.[3][4]

Experimental Protocols

Synthesis of Betulonic Acid from Betulinic Acid

This protocol describes the oxidation of the C-3 hydroxyl group of betulinic acid to a ketone using Jones reagent.[2]

Materials:

-

Betulinic Acid

-

Acetone (B3395972) (anhydrous)

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Betulinic Acid in anhydrous acetone and cool the solution to 0°C in an ice bath.

-

Slowly add Jones Reagent dropwise to the stirred solution. The reaction progress can be monitored by the color change (persisting orange-brown indicates excess oxidant).

-

After the reaction is complete (typically 1-2 hours, monitored by TLC), quench the reaction by adding isopropyl alcohol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude betulonic acid.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the IC₅₀ value of a compound against adherent cancer cell lines.

Materials:

-

Adherent cancer cells (e.g., A375, PC3)

-

Complete culture medium

-

Test compound (e.g., Betulinic Acid) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle controls (DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is for assessing the phosphorylation status of Akt in cells treated with a test compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Nitric Oxide Production Assay (Griess Assay)

This protocol is used to quantify nitrite (B80452), a stable product of NO, in culture supernatants from LPS-stimulated macrophages.[6]

Materials:

-

RAW264.7 macrophage cells

-

LPS (Lipopolysaccharide)

-

Test compound (HOA)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of HOA for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

The comparative analysis of this compound and betulinic acid reveals a fascinating divergence in the biological activity of structurally similar triterpenoids. While betulinic acid and its 3-oxo derivative, betulonic acid, are established as potent cytotoxic agents with clear therapeutic potential in oncology, HOA has emerged as a promising anti-inflammatory agent. HOA's ability to suppress key inflammatory mediators by inhibiting the PI3K/Akt, MAPK, and NF-κB pathways provides a strong rationale for its further investigation in the context of inflammatory diseases.

Future research should focus on several key areas:

-

Anticancer Screening of HOA: It is crucial to evaluate the cytotoxic activity of HOA against a broad panel of cancer cell lines to determine if it possesses any anticancer properties, which are characteristic of the lupane scaffold.

-

In Vivo Efficacy: The anti-inflammatory effects of HOA should be validated in animal models of inflammatory diseases.

-

Synthetic Route Development: A robust and efficient synthetic route to HOA from abundant natural precursors like betulin (B1666924) or betulinic acid is necessary to enable further pharmacological studies and structure-activity relationship (SAR) exploration.

-

Comparative 'Omics' Analysis: A head-to-head transcriptomic or proteomic analysis of cells treated with betulinic acid versus HOA could provide a deeper, unbiased understanding of their distinct mechanisms of action.

This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of these intriguing natural products and their derivatives. The provided data and protocols are intended to accelerate the discovery and development of new therapeutic agents based on the versatile lupane scaffold.

References

- 1. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Biological Evaluations of Betulinic Acid Derivatives With Inhibitory Activity on Hyaluronidase and Anti-Inflammatory Effects Against Hyaluronic Acid Fragment Induced Inflammation [frontiersin.org]

- 3. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cellular Odyssey of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 20-Hydroxy-3-oxo-28-lupanoic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. Due to the limited direct research on this specific compound, this guide draws upon extensive data from its close structural analog, betulinic acid, and other lupane (B1675458) triterpenoids to infer its likely cellular fate. This document details the challenges associated with the cellular uptake of these lipophilic molecules and explores formulation strategies to enhance bioavailability. Furthermore, it elucidates the metabolic pathways, including Phase I and Phase II reactions, that these compounds likely undergo. Detailed experimental protocols for studying cellular uptake and metabolism are provided, alongside quantitative data and visual representations of key processes to support further research and drug development efforts in this promising class of compounds.

Introduction

Lupane-type pentacyclic triterpenoids are a class of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound belongs to this family and is characterized by a lupane skeleton with specific functional groups that are crucial for its biological activity. Understanding the cellular uptake and metabolism of this compound is paramount for its development as a therapeutic agent, as these processes dictate its bioavailability, efficacy, and potential toxicity. This guide synthesizes the available knowledge on related compounds to provide a predictive framework for the cellular processing of this compound.

Cellular Uptake of Lupane Triterpenoids

The cellular uptake of lupane triterpenoids, including likely mechanisms for this compound, is hampered by their poor water solubility and high lipophilicity. This often results in low absorption and bioavailability.

Challenges to Cellular Uptake

-

Low Aqueous Solubility: The hydrophobic nature of the pentacyclic triterpenoid core limits its dissolution in aqueous biological fluids, which is a prerequisite for absorption. The water solubility of betulinic acid, for instance, is extremely low.

-

High Plasma Protein Binding: Once in the bloodstream, these compounds exhibit high affinity for plasma proteins, such as albumin. For example, betulinic acid has been shown to be more than 99% bound to plasma proteins, which can limit its distribution to target tissues.[1]

-

Efflux by Transporters: While not extensively studied for all lupane triterpenoids, it is possible that they may be substrates for efflux transporters like P-glycoprotein, which would actively pump the compounds out of cells, further reducing intracellular concentrations.

Strategies to Enhance Cellular Uptake

To overcome these challenges, various formulation strategies are being explored to improve the cellular uptake of lupane triterpenoids:

-

Nanoliposomes: Encapsulating the compound in liposomal nanoparticles can enhance its solubility and facilitate cellular entry. Studies on betulinic acid-loaded nanoliposomes have demonstrated significantly enhanced cellular uptake and anti-tumor activity in colorectal cancer cells.[2]

-

Other Nanoparticle Formulations: The use of other nanocarriers is also being investigated to improve the delivery of these compounds.[3]

Metabolism of Lupane Triterpenoids

Based on studies of betulinic acid, this compound is expected to undergo extensive metabolism, primarily in the liver, through Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For lupane triterpenoids, these reactions primarily involve oxidation and hydroxylation, catalyzed by cytochrome P450 enzymes. In vivo and in vitro studies on betulinic acid have identified several Phase I metabolites.[4][5] Given the structure of this compound, which already possesses a hydroxyl group at C-20 and a keto group at C-3, further oxidation and hydroxylation at other positions on the lupane skeleton are likely.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. Key Phase II reactions for betulinic acid include:

-

Glucuronidation: The attachment of glucuronic acid to hydroxyl groups.

-

Sulfation: The addition of a sulfate (B86663) group.[5]

It is highly probable that the hydroxyl group of this compound and any additional hydroxyl groups introduced during Phase I metabolism will be sites for glucuronidation and sulfation.

Quantitative Data

Due to the scarcity of direct research, quantitative data for this compound is not available. The following table summarizes pharmacokinetic parameters for betulinic acid in mice, which may serve as a reference point.

| Parameter | Value | Species | Administration Route | Reference |

| Plasma Protein Binding | >99.9% | Mouse, Rat, Dog | - | [1] |

| Elimination Half-life (t½) | 11.5 - 11.8 h | Mouse | Intraperitoneal | [6] |

| Peak Serum Concentration (Cmax) | Reached at 0.15 - 0.23 h | Mouse | Intraperitoneal | [6] |

| Tissue Distribution (at 24h) | Highest in perirenal fat, ovary, spleen | Mouse | Intraperitoneal | [6] |

Experimental Protocols

This section outlines key experimental protocols that can be adapted to study the cellular uptake and metabolism of this compound.

Cellular Uptake Assays

5.1.1. Caco-2 Permeability Assay

The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

-

Transport Experiment: The test compound is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. The transport in the reverse direction (BL to AP) is also assessed to determine the efflux ratio.

-

Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

5.1.2. Cellular Uptake in Target Cells

-

Cell Culture: Plate target cells (e.g., cancer cell lines) in appropriate culture vessels.

-

Incubation: Treat the cells with the test compound at various concentrations and for different time periods.

-

Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular compound. Lyse the cells and extract the compound using a suitable organic solvent.

-

Quantification: Analyze the concentration of the compound in the cell lysate by HPLC-MS/MS.

In Vitro Metabolism Studies

5.2.1. Liver Microsome Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver enzymes.

-

Incubation: The test compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins and extract the compound and its metabolites.

-

Analysis: The remaining parent compound at each time point is quantified by HPLC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

5.2.2. Metabolite Identification

-

Incubation: A higher concentration of the test compound is incubated with liver microsomes or hepatocytes for a longer duration to generate sufficient quantities of metabolites.

-

Analysis: The incubates are analyzed by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Analytical Method

A sensitive and specific analytical method is crucial for the quantification of the parent compound and its metabolites in biological matrices.

-

Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[1][7][8]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from plasma, cell lysates, or microsomal incubates.

-

Chromatography: A reverse-phase C18 column is commonly used for separation.[9]

-

Mass Spectrometry: Detection is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for accurate quantification.

Visualizations

Signaling Pathways

While the direct signaling pathways modulated by this compound are yet to be elucidated, studies on betulinic acid suggest potential involvement in key cellular processes. For example, betulinic acid has been shown to stimulate glucose uptake through the PI3K/AMPK pathway.

Caption: Postulated signaling pathway for increased glucose uptake.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the in vitro metabolism of a novel compound.

References

- 1. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antitumor Activity of Betulinic Acid-Loaded Nanoliposomes Against Colorectal Cancer In Vitro and In Vivo via Glycolytic and Glutaminolytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 20-Hydroxy-3-oxo-28-lupanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties. Belonging to a class of naturally derived compounds, it has been investigated for various biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro cell culture-based assays. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments.

Data Presentation

Solubility and Storage

Effective delivery of this compound to cells in culture necessitates its dissolution in a biocompatible solvent. Due to its hydrophobic nature, the compound is poorly soluble in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

| Parameter | Recommendation | Notes |

| Recommended Solvent | Dimethyl sulfoxide (DMSO), high purity (≥99.7%) | Other organic solvents such as ethanol, methanol, or acetone (B3395972) can also dissolve the compound but may be more volatile or cytotoxic. |

| Stock Solution Concentration | 10-20 mM in 100% DMSO | Preparing a high-concentration stock solution minimizes the volume of DMSO added to the cell culture medium. |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term stability. | Avoid repeated freeze-thaw cycles to maintain compound integrity.[3] |

| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is ideal for most cell lines.[3][4][5][6] |

Reported Biological Activities of Related Triterpenoids

The following table summarizes the observed cytotoxic activities of similar lupane (B1675458) and oleanane (B1240867) triterpenoids against various cancer cell lines, providing a reference for designing new studies.

| Compound Type | Cell Line(s) | Reported Activity | Reference |

| 3-Oxo-triterpenoids | Leukemia, Colon, Breast, Prostate Cancer | GI50 < 5 µM | [2] |

| Platanic acid derivatives | Ovarian Carcinoma (A2780) | Induction of apoptosis | [7] |

| Methyl 25-Hydroxy-3-oxoolean-12-en-28-oate | Breast Adenocarcinoma (MCF-7) | Induction of apoptosis via JNK and p38 MAPK pathways | [8] |

| Betulinic acid derivatives | Malignant Melanoma | Induction of apoptosis and caspase activation | [9] |

| Chalcone derivatives | High-Grade Serous Ovarian Cancer | Cytotoxic and anti-proliferative effects | [10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound (Molecular Weight: 472.7 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh out 4.73 mg of this compound using an analytical balance.

-

Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of Stock Solution for Cell Culture Treatment

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentrations of this compound to be tested in your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Calculate Dilutions: Calculate the volume of stock solution needed to achieve the desired final concentration in the total volume of your cell culture well or flask. To maintain a final DMSO concentration of ≤ 0.1%, the dilution factor from the stock solution should be at least 1:1000. For a final DMSO concentration of ≤ 0.5%, the dilution factor should be at least 1:200.

-

Example for a 10 µM final concentration in 2 mL of medium (from a 10 mM stock):

-

Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

-

Volume of stock = (10 µM x 2 mL) / 10,000 µM = 0.002 mL = 2 µL

-

-

-

Prepare Working Solutions: It is recommended to perform serial dilutions. First, prepare an intermediate dilution of the stock solution in complete cell culture medium. Then, add the appropriate volume of this intermediate dilution to the wells containing cells and medium.

-

Vehicle Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration used for the compound treatment, but without the compound itself. This will account for any effects of the solvent on the cells.

-

Treatment: Add the calculated volume of the diluted compound or the vehicle control to your cell cultures. Gently mix the medium in the wells or flasks to ensure even distribution.

-

Incubation: Incubate the treated cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Mandatory Visualizations

Diagram 1: Proposed Apoptotic Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, leading to apoptosis in cancer cells, based on the activity of similar triterpenoids.

Caption: Mitochondrial-mediated apoptosis pathway.

Diagram 2: Experimental Workflow for Cell Viability Assay

This diagram outlines the general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

Caption: Workflow for assessing cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthetic triterpenoid methyl 25-hydroxy-3-oxoolean-12-en-28-oate induces apoptosis through JNK and p38 MAPK pathways in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: Quantification of 20-Hydroxy-3-oxo-28-lupanoic acid using High-Performance Liquid Chromatography (HPLC)

Introduction

20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities, holding significant interest for pharmaceutical and nutraceutical applications. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological samples, or pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound.

Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample. A mobile phase consisting of an organic solvent (acetonitrile) and acidified water allows for the efficient elution and sharp peak formation of the analyte. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a certified reference standard.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products and pharmaceutical compounds.

Experimental Protocols

1. Reagents and Materials

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Acid: HPLC grade formic acid or acetic acid.

-

Reference Standard: this compound (purity >95%).

-

Sample Preparation: 0.22 µm or 0.45 µm syringe filters, volumetric flasks, and analytical balance.

2. Instrumentation

-

An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

-

Plant Material: Extract a known weight of the dried and powdered plant material with methanol using sonication or reflux.

-

Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

-

Dilution: Dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

6. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample solution, identify the peak corresponding to this compound based on the retention time of the standard, and determine its concentration using the calibration curve. The concentration in the original sample can be calculated by accounting for the dilution factor.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on validated methods for similar lupane (B1675458) triterpenoids.[1][2][3][4][5]

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 10-12 minutes |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for HPLC method validation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 20-Hydroxy-3-oxo-28-lupanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type triterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic effects on cancer cells.[1] The evaluation of the cytotoxic potential of this compound is a critical step in the drug discovery and development process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound, including the determination of cell viability, membrane integrity, and the mode of cell death.

It is important to note that triterpenoids, due to their inherent reductive potential, can interfere with cytotoxicity assays that rely on the reduction of a reporter molecule, such as the widely used MTT assay.[2][3] This can lead to an overestimation of cell viability. Therefore, it is crucial to include appropriate controls and consider alternative assays to validate the results.

Data Presentation

The cytotoxic activity of this compound and related lupane (B1675458) triterpenoids can be summarized by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table presents representative IC50 values for similar lupane-type triterpenoids against various cancer cell lines.

| Compound Name | Cell Line | Assay | IC50 (µM) | Reference |

| (20R)-28-hydroxylupen-30-al-3-one | NSCLC-N6 (Non-small-cell lung carcinoma) | Not Specified | 39.5 ± 1.2 | [4] |

| Betulinic acid | A549 (Lung cancer) | Not Specified | 8.92 ± 1.68 | [5] |

| Betulinic acid | H1650 (Lung cancer) | Not Specified | 7.25 ± 1.54 | [5] |

| Betulinic acid | MGC-803 (Gastric cancer) | Not Specified | 2.01 - 6.16 | [5] |

| Betulin | A549 (Lung cancer) | Not Specified | ~20 | [5] |

| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid | K562 (Chronic myeloid leukemia) | Not Specified | Lower than precursor | [6] |

Experimental Protocols